1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of benzodioxane derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound features a benzodioxane ring system attached to a propan-1-amine moiety, which is further stabilized as a hydrochloride salt.
Mechanism of Action
Target of Action
Similar compounds have shown inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes, it may impact the cholinergic signaling pathway and the arachidonic acid metabolism pathway .
Result of Action
coli, suggesting potential antimicrobial effects . Additionally, the inhibition of cholinesterases and lipoxygenase enzymes could potentially impact nerve signal transmission and inflammatory responses .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. Studies have shown that this compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These interactions suggest that this compound can modulate biochemical pathways involving these enzymes, potentially affecting neurotransmission and inflammatory responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholinesterases can impact acetylcholine levels, thereby affecting neurotransmission and related cellular functions . Additionally, its role in inhibiting lipoxygenase enzymes may influence inflammatory pathways and cellular responses to oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. The compound’s structure allows it to fit into the active sites of cholinesterases and lipoxygenase enzymes, leading to their inhibition . This inhibition can result in altered enzyme activity, changes in substrate availability, and subsequent effects on downstream biochemical pathways. Furthermore, the compound may influence gene expression by modulating transcription factors or signaling molecules involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term impact on cellular function. Studies have indicated that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may reveal additional effects on cellular processes, including potential adaptive responses or compensatory mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of biochemical pathways. Higher doses could lead to toxic or adverse effects, including potential disruptions in cellular function and metabolic processes . Threshold effects observed in these studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of cholinesterases and lipoxygenase enzymes suggests its involvement in pathways related to neurotransmission and inflammation . Additionally, its effects on metabolic flux and metabolite levels may influence overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Once inside the cells, its distribution to various compartments or organelles can affect its activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments, such as the cytoplasm, nucleus, or mitochondria . This localization can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting cellular processes and functions.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride typically involves several steps:
Formation of the Benzodioxane Ring: The initial step involves the formation of the benzodioxane ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Propan-1-Amine Group: The next step involves the introduction of the propan-1-amine group. This can be done by reacting the benzodioxane intermediate with a suitable alkylating agent, such as 3-chloropropan-1-amine, under nucleophilic substitution conditions.
Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl or aryl halides to form N-substituted derivatives.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethylformamide, bases such as sodium hydride or lithium hydride, and catalysts like palladium on carbon.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of benzodioxane derivatives with biological targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine hydrochloride can be compared with other benzodioxane derivatives, such as:
Prosympal: A benzodioxane derivative used as a sympathomimetic agent.
Dibozane: Another benzodioxane compound with potential therapeutic applications.
Piperoxan: A benzodioxane derivative known for its alpha-adrenergic blocking activity.
Doxazosin: A benzodioxane-based drug used to treat hypertension and benign prostatic hyperplasia.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10;/h3-4,7,9H,2,5-6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNOQRUYGFPSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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